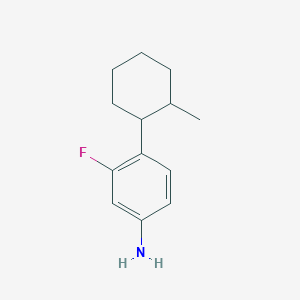
3-Fluoro-4-(2-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a 2-methylcyclohexyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluoroarene with a suitable amine.
Another method involves the direct amination of a fluoroarene using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and amination, followed by purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the corresponding aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding aniline derivative. Substitution reactions can result in various substituted aniline compounds .
Scientific Research Applications
3-Fluoro-4-(2-methylcyclohexyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity for these targets, while the 2-methylcyclohexyl group can influence its pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methyl-N-(2-methylcyclohexyl)aniline: This compound is similar in structure but has a methyl group instead of an aniline group at the 4-position.
3-Fluoro-4-[(2-methylcyclohexyl)oxy]aniline: This compound has an oxy group instead of an aniline group at the 4-position.
Uniqueness
3-Fluoro-4-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-fluoro-4-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h6-9,11H,2-5,15H2,1H3 |
InChI Key |
QTFARTYSGDVKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


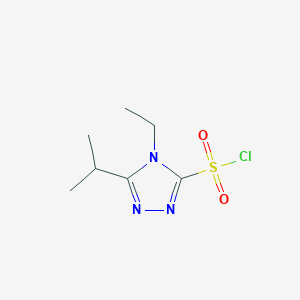
![2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13215897.png)
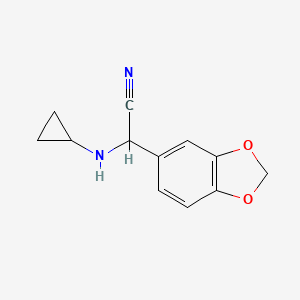
![2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13215906.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile](/img/structure/B13215914.png)
![({[4-(Chloromethyl)heptyl]oxy}methyl)benzene](/img/structure/B13215919.png)
![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
![tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13215946.png)
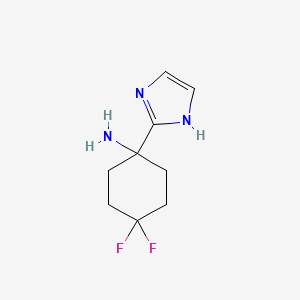
![tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13215951.png)
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13215956.png)
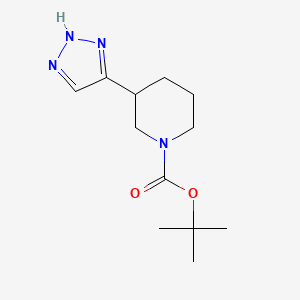

![4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol](/img/structure/B13215988.png)
